molecular formula C6H6Cl2N2S B2766470 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine CAS No. 94694-53-8

4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B2766470
CAS No.: 94694-53-8
M. Wt: 209.09
InChI Key: FGHUCGUSRVUUSV-UHFFFAOYSA-N
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Description

4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H6Cl2N2S. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chloro, chloromethyl, and methylsulfanyl substituents at positions 4, 6, and 2, respectively. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine can be achieved through several methods. One common synthetic route involves the chloromethylation of 1,3-dichloro-5-bromopyrimidine using chloromethyl methyl ether, followed by further chlorination with thionyl chloride . The reaction conditions typically involve the use of organic solvents such as ethanol, xylene, and formic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chloro groups, typically using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological processes. The methylsulfanyl group can undergo oxidation or reduction, further modulating the compound’s activity and interactions.

Comparison with Similar Compounds

4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-chloro-6-(chloromethyl)-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2S/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHUCGUSRVUUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 35 g (0.18 mole) of the known compound 6-chloromethyl-2-methylthiopyrimidin-4-one and 300 ml of phosphorous oxychloride was heated at reflux for 3.5 hours, cooled and evaporated. The mixture was poured into 600 ml of an ice-water mixture and the mixture was extracted with four 200 ml portions of chloroform. The combined extracts were washed sequentially with two 200 ml portions of water, 20 ml of saturated aqueous sodium bicarbonate solution and 200 ml of saturated aqueous sodium chloride solution, and were then dried over magnesium sulfate and evaporated. The residue was distilled at reduced pressure to provide 4-chloro-6-chloromethyl-2-methylthiopyrimidine as a yellow liquid, b.p. 90°-95° C./0.15 mm Hg. The structural assignment was confirmed by infrared and nuclear magnetic resonance spectral analyses.
[Compound]
Name
known compound
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

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